molecular formula C36H40N2O5 B14163945 Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 858774-80-8

Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B14163945
CAS No.: 858774-80-8
M. Wt: 580.7 g/mol
InChI Key: ZMZZLVJJBRROEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridine ring, which is a six-membered ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multiple steps, including the formation of the pyridine ring and the introduction of various substituents. Common synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Various functional groups can be introduced through substitution reactions, often using reagents like benzyl chloride for benzylation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure optimal product formation.

    Purification Techniques: Methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides for alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate: Similar in structure but with different substituents.

    4-Benzyl-1-piperidinyl derivatives: Compounds with similar piperidine ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

CAS No.

858774-80-8

Molecular Formula

C36H40N2O5

Molecular Weight

580.7 g/mol

IUPAC Name

ethyl 1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydropyridine-5-carboxylate

InChI

InChI=1S/C36H40N2O5/c1-3-42-36(41)35-26(2)38(24-34(40)37-20-18-28(19-21-37)22-27-10-6-4-7-11-27)33(39)23-32(35)30-14-16-31(17-15-30)43-25-29-12-8-5-9-13-29/h4-17,28,32H,3,18-25H2,1-2H3

InChI Key

ZMZZLVJJBRROEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)CC1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.